

# A Comparative Analysis of the Lewis Basicity of Diethyl Sulfoxide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Diethyl sulfoxide

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For researchers, scientists, and drug development professionals, understanding the Lewis basicity of solvents and reagents is paramount for reaction optimization, mechanistic elucidation, and rational drug design. This guide provides an objective comparison of the Lewis basicity of **diethyl sulfoxide** (DESO) against other commonly used sulfoxides, namely dimethyl sulfoxide (DMSO), di-n-butyl sulfoxide (DBSO), and diphenyl sulfoxide (DPSO). The comparison is supported by experimental data on Gutmann donor numbers and boron trifluoride ( $\text{BF}_3$ ) affinities.

The Lewis basicity of a compound, its ability to donate an electron pair to a Lewis acid, is a critical parameter influencing a wide range of chemical phenomena, from solvation and catalysis to biological interactions. In the case of sulfoxides, the oxygen atom of the sulfinyl group acts as the primary Lewis basic site. The nature of the organic substituents attached to the sulfur atom significantly modulates the electron density at the oxygen, thereby influencing the compound's overall Lewis basicity.

## Quantitative Comparison of Sulfoxide Lewis Basicity

Two widely accepted experimental scales for quantifying Lewis basicity are the Gutmann donor number (DN) and the boron trifluoride ( $\text{BF}_3$ ) affinity. The donor number is the negative enthalpy of adduct formation with antimony pentachloride ( $\text{SbCl}_5$ ) in a non-coordinating solvent, providing a measure of the molecule's ability to solvate cations and act as a Lewis base.<sup>[1][2]</sup>

Similarly, the  $\text{BF}_3$  affinity is the negative enthalpy of adduct formation with boron trifluoride, another strong Lewis acid.<sup>[3]</sup>

The table below summarizes the available experimental and predicted data for **diethyl sulfoxide** and other relevant sulfoxides.

Sulfoxide	Abbreviation	Gutmann Donor Number (DN) (kcal/mol)	$\text{BF}_3$ Affinity ( $-\Delta H$ ) (kJ/mol)
Diethyl Sulfoxide	DESO	34 (predicted) <sup>[4][5]</sup>	~113 (predicted, converted from 27 kcal/mol) <sup>[4][5]</sup>
Dimethyl Sulfoxide	DMSO	29.8 <sup>[1][6]</sup> , 30.0 <sup>[7][8]</sup>	105.34 <sup>[3]</sup>
Di-n-butyl Sulfoxide	DBSO	Not widely reported	107.60 <sup>[3]</sup>
Diphenyl Sulfoxide	DPSO	Not widely reported	90.34 <sup>[3]</sup>

Note: Predicted values for **diethyl sulfoxide** are based on computational models and provide a valuable estimate in the absence of direct experimental data.

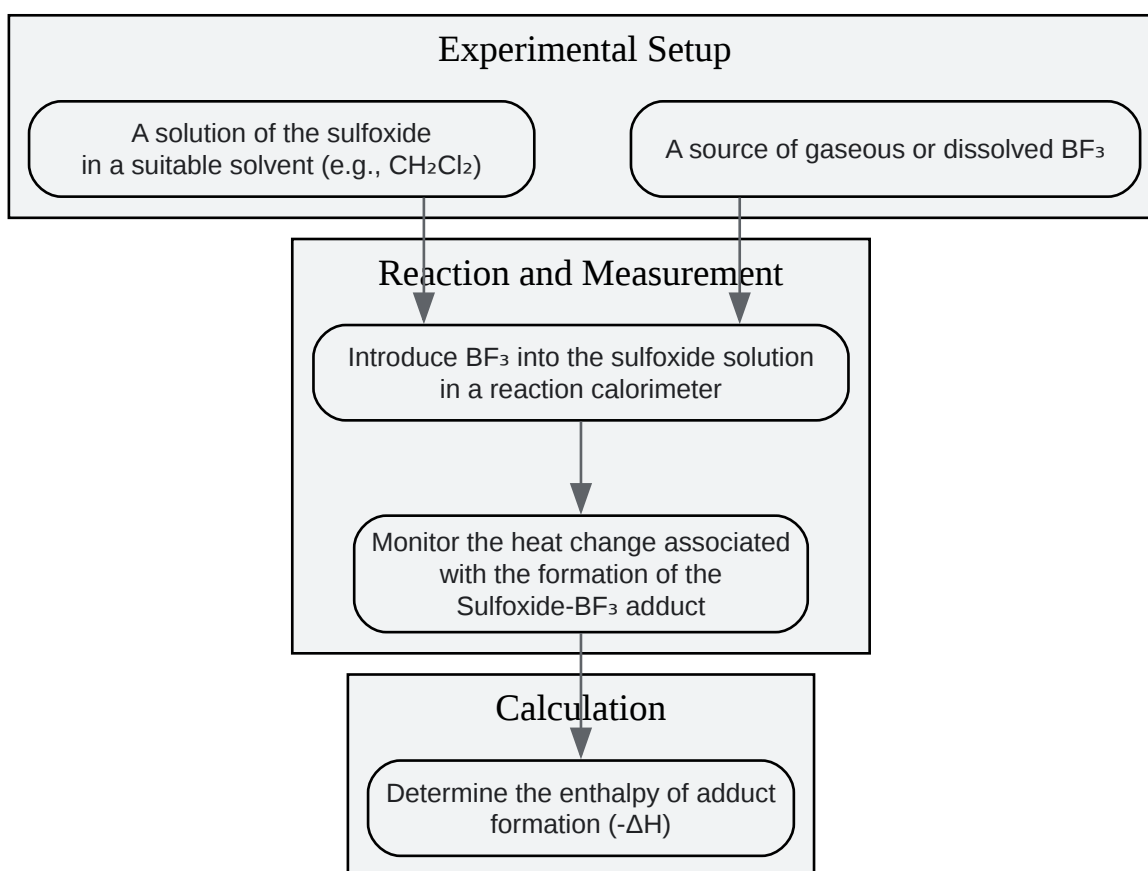
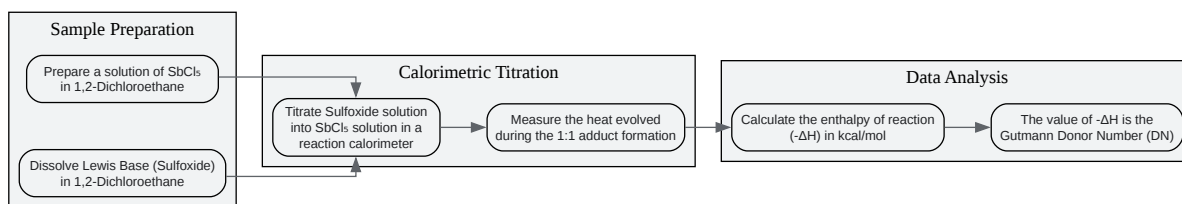
From the data, a clear trend in Lewis basicity emerges. **Diethyl sulfoxide** is predicted to be a stronger Lewis base than dimethyl sulfoxide, as indicated by its higher predicted donor number and  $\text{BF}_3$  affinity. This can be attributed to the greater electron-donating inductive effect of the ethyl groups compared to the methyl groups, which increases the electron density on the sulfinyl oxygen. The experimental  $\text{BF}_3$  affinity of di-n-butyl sulfoxide is slightly higher than that of dimethyl sulfoxide, further supporting the trend of increasing basicity with longer alkyl chains.<sup>[3]</sup> In contrast, the phenyl groups in diphenyl sulfoxide are electron-withdrawing through resonance, which significantly reduces the electron density on the oxygen and, consequently, its Lewis basicity, as reflected in its lower  $\text{BF}_3$  affinity.<sup>[3]</sup>

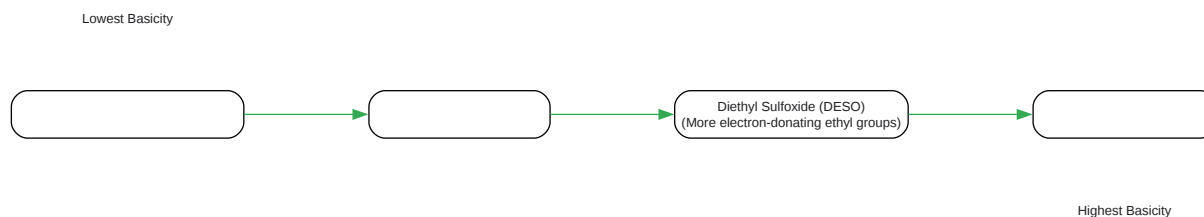
## Experimental Protocols for Determining Lewis Basicity

The quantitative data presented above are derived from specific and well-established experimental methodologies. Understanding these protocols is crucial for the critical evaluation and application of the data.

## Gutmann Donor Number Determination

The Gutmann donor number is determined calorimetrically. The experimental workflow is as follows:





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